molecular formula C8H5BrN2O3 B8482459 4-bromo-5-nitro-2,3-dihydro-1H-indol-2-one

4-bromo-5-nitro-2,3-dihydro-1H-indol-2-one

Cat. No.: B8482459
M. Wt: 257.04 g/mol
InChI Key: LAEDNJNAOBPJRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-5-nitro-2,3-dihydro-1H-indol-2-one is a compound belonging to the indole family, which is known for its diverse biological activities and applications in various fields. Indole derivatives have been extensively studied due to their potential therapeutic properties, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-bromo-5-nitro-2,3-dihydro-1H-indol-2-one involves the reaction of 2,5-dibromonitrobenzene with ethyl acetoacetate and potassium carbonate in dimethylformamide (DMF) at 80°C. This is followed by the addition of iron in glacial acetic acid at 120°C, resulting in the formation of the desired compound with a yield of 90% .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-bromo-5-nitro-2,3-dihydro-1H-indol-2-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation to form different oxidation states or functional groups.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Substitution: Formation of various substituted indole derivatives.

    Reduction: Formation of 4-bromo-1,3-dihydro-5-amino-2H-indol-2-one.

    Oxidation: Formation of oxidized indole derivatives with different functional groups.

Scientific Research Applications

4-bromo-5-nitro-2,3-dihydro-1H-indol-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-bromo-5-nitro-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to bind to and modulate the activity of enzymes, receptors, or other proteins involved in cellular processes. For example, indole derivatives are known to interact with multiple receptors and enzymes, leading to various pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

    2H-Indol-2-one: A parent compound with similar structural features but lacking the bromine and nitro groups.

    4-bromo-1,3-dihydro-2H-indol-2-one: Similar structure but without the nitro group.

    5-nitro-1,3-dihydro-2H-indol-2-one: Similar structure but without the bromine atom.

Uniqueness

4-bromo-5-nitro-2,3-dihydro-1H-indol-2-one is unique due to the presence of both bromine and nitro groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C8H5BrN2O3

Molecular Weight

257.04 g/mol

IUPAC Name

4-bromo-5-nitro-1,3-dihydroindol-2-one

InChI

InChI=1S/C8H5BrN2O3/c9-8-4-3-7(12)10-5(4)1-2-6(8)11(13)14/h1-2H,3H2,(H,10,12)

InChI Key

LAEDNJNAOBPJRP-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2Br)[N+](=O)[O-])NC1=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of concentrated sulfuric acid (3.6 mL) and concentrated nitric acid (0.7 mL) was added slowly to a solution of 4-bromo-1,3-dihydro -2H-indol-2-one (2 g, 9.48 mmol) (see below) in concentrated sulfuric acid (20 mL) at -5° C. with stirring. The mixture was stirred for an additional 1 h at -5° C. then poured in ice. After standing for 1 h, precipitate formed was collected by filtration and washed with water, and dried in a vacuum oven to give 4-bromo-1,3-dihydro-5-nitro-2H-indol-2-one. (Yield 2.33 g, 96%).
Quantity
2 g
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20 mL
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0.7 mL
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3.6 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

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